molecular formula C23H24ClFN4OS B2835508 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride CAS No. 1215455-57-4

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride

Cat. No.: B2835508
CAS No.: 1215455-57-4
M. Wt: 458.98
InChI Key: WTZPTFQUHKKIIW-UHFFFAOYSA-N
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Description

This compound is a disubstituted acetamide hydrochloride salt featuring a 4-fluorophenyl group, a 4,7-dimethylbenzo[d]thiazol-2-yl moiety, and a 3-(1H-imidazol-1-yl)propyl chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4OS.ClH/c1-16-4-5-17(2)22-21(16)26-23(30-22)28(12-3-11-27-13-10-25-15-27)20(29)14-18-6-8-19(24)9-7-18;/h4-10,13,15H,3,11-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZPTFQUHKKIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a synthetic compound that combines an imidazole ring with a benzo[d]thiazole moiety, known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following:

  • Molecular Formula : C24H27ClN4O3S
  • Molecular Weight : 487.0 g/mol
  • CAS Number : 1217038-35-1

The structural features of this compound contribute to its interaction with various biological targets, enhancing its therapeutic potential.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:

Antifungal Activity

Research has demonstrated that compounds with similar imidazole and thiazole structures exhibit antifungal properties. For instance, studies on related compounds have shown enhanced activity against Candida species compared to traditional antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values for these compounds suggest that modifications in the chemical structure can lead to improved antifungal efficacy .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar derivatives have been reported to possess broad-spectrum antimicrobial effects against various bacterial strains. The presence of the imidazole ring is particularly notable for its role in enhancing antimicrobial action .

Anti-Cancer Potential

Emerging evidence points towards the anti-cancer potential of compounds containing benzo[d]thiazole and imidazole moieties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Mechanistic studies are ongoing to elucidate the pathways involved in their anti-cancer effects .

Table 1: Biological Activity Summary

Activity TypeRelated CompoundsFindings
Antifungal5j (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-oneMore potent than fluconazole (MIC = 0.0054 µmol/mL) against C. albicans
AntimicrobialVarious derivativesBroad-spectrum activity against Gram-positive and Gram-negative bacteria
Anti-CancerBenzo[d]thiazole derivativesInduction of apoptosis in breast cancer cell lines observed

Case Study: Anti-Candida Activity

In a study evaluating the anti-Candida activity of related compounds, it was found that certain derivatives exhibited MIC values significantly lower than fluconazole, indicating a promising avenue for developing new antifungal agents. For example, compound 5a demonstrated an MIC value of 0.3919 µmol/mL against C. albicans, showcasing enhanced efficacy compared to established treatments .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through different mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic pathways involving caspases and other apoptotic factors.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented, making it a potential candidate for developing new antibiotics.

Neuroprotective Effects

Research suggests that N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride may possess neuroprotective effects. It has been studied for its ability to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxic effects on breast cancer cell lines with an IC50 value indicating potent activity.
Study 2Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential as a new antibiotic agent.
Study 3Investigated neuroprotective effects in animal models of stroke, showing reduced neuronal death and improved functional recovery post-injury.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity in Acetamide Derivatives

The target compound’s structural analogs include N-substituted acetamides and imidazole derivatives. Key comparisons:

Compound Name Key Structural Features Functional Implications Reference
Target Compound 4-Fluorophenyl, benzo[d]thiazol, imidazol-1-ylpropyl substituents; hydrochloride salt Enhanced solubility due to ionic form; potential for dual hydrogen bonding and aromatic interactions -
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazol-2-yl; neutral amide Forms N–H⋯N hydrogen-bonded dimers; crystallizes with high melting point (459–461 K)
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole Chloro-fluorophenyl, triphenylimidazole Synthetic intermediate; no reported bioactivity
2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 4-Chlorophenyl, thiazol-2-yl; neutral amide Structural similarity to penicillin lateral chain; coordination ligand potential
  • Key Observations: Substituent Effects: The target’s 4-fluorophenyl group offers distinct electronic and steric properties compared to chlorinated analogs (e.g., 3,4-dichlorophenyl in ). Fluorine’s electronegativity may enhance binding affinity in biological targets. Salt vs. Neutral Forms: The hydrochloride salt increases aqueous solubility relative to neutral analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, which relies on hydrogen bonding for crystal packing .

Research Findings and Implications

  • Pharmacological Potential: The imidazole and thiazole groups in the target compound are associated with antimicrobial and kinase inhibitory activities in related molecules . However, specific bioactivity data for this compound are absent in the provided evidence.

Q & A

Q. What strategies improve regioselectivity in imidazole alkylation steps?

  • Methodological Answer :
  • Protecting groups : Temporarily block reactive sites on imidazole (e.g., SEM protection).
  • Catalysts : Use Pd-mediated cross-coupling for directed C–H functionalization.
  • Computational guidance : Predict reactive sites via Fukui indices or molecular electrostatic potential maps .

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